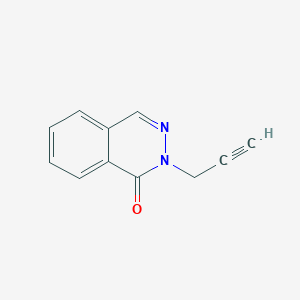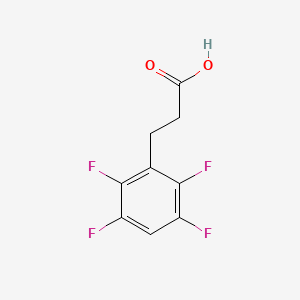
3-(2,3,5,6-tetrafluorophenyl)propanoic acid
概要
説明
3-(2,3,5,6-Tetrafluorophenyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid moiety attached to a tetrafluorophenyl group. This compound is notable for its fluorinated aromatic ring, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,5,6-tetrafluorophenyl)propanoic acid typically involves the reaction of 2,3,5,6-tetrafluorobenzene with a propanoic acid derivative. One common method includes the Friedel-Crafts acylation reaction, where 2,3,5,6-tetrafluorobenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(2,3,5,6-Tetrafluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The aromatic ring can be reduced under specific conditions, although the presence of fluorine atoms makes this process challenging.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed, although the reaction conditions need to be optimized to prevent over-reduction.
Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to activate the nucleophile.
Major Products Formed
Oxidation: Formation of carboxylate salts.
Reduction: Formation of partially or fully reduced aromatic rings.
Substitution: Formation of substituted aromatic compounds with various functional groups.
科学的研究の応用
3-(2,3,5,6-Tetrafluorophenyl)propanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential as a precursor in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and thermal stability.
作用機序
The mechanism of action of 3-(2,3,5,6-tetrafluorophenyl)propanoic acid is largely dependent on its interaction with molecular targets. The fluorinated aromatic ring can engage in strong hydrophobic interactions and hydrogen bonding with biological macromolecules, influencing their function. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, modulating their activity. These interactions can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrafluorophenylboronic acid: Shares the tetrafluorophenyl group but differs in its boronic acid functionality, making it useful in Suzuki coupling reactions.
2,3,5,6-Tetrafluorophenol: Contains a hydroxyl group instead of a propanoic acid moiety, used in the synthesis of fluorinated ethers and esters.
2,3,5,6-Tetrafluorophenylmethanol: Features a methanol group, employed in the preparation of fluorinated alcohols and aldehydes.
Uniqueness
3-(2,3,5,6-Tetrafluorophenyl)propanoic acid is unique due to its combination of a fluorinated aromatic ring and a propanoic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of various compounds.
特性
IUPAC Name |
3-(2,3,5,6-tetrafluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c10-5-3-6(11)9(13)4(8(5)12)1-2-7(14)15/h3H,1-2H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPWEZYWQVBXMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)CCC(=O)O)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


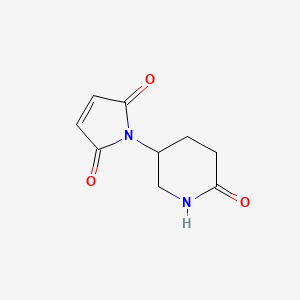

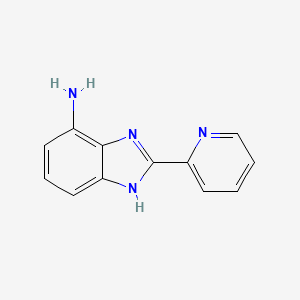
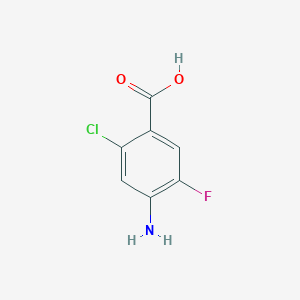


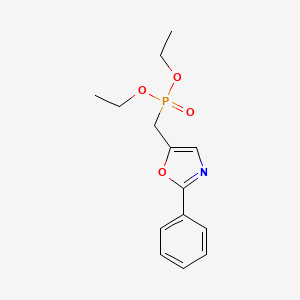
![8-methoxy-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B6615833.png)


![1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B6615849.png)
![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)
![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)
